REACTION_CXSMILES
|
[OH:1][C:2]1[CH:6]=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:4]([CH3:11])[N:3]=1.[Na+].Cl[C:14]([F:19])([F:18])C([O-])=O.C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[CH3:10][O:9][C:7]([C:5]1[N:4]([CH3:11])[N:3]=[C:2]([O:1][CH:14]([F:19])[F:18])[CH:6]=1)=[O:8] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OC1=NN(C(=C1)C(=O)OC)C
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Name
|
|
Quantity
|
5.09 g
|
Type
|
reactant
|
Smiles
|
[Na+].ClC(C(=O)[O-])(F)F
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Name
|
|
Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
extracted several times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation in vacuo on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC(=NN1C)OC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |